3-chloro-2-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide
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Overview
Description
3-Chloro-2-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide is a complex organic compound featuring multiple functional groups, including chloro, methyl, thiophene, and sulfonamide moieties
Mechanism of Action
Target of Action
Thiophene and its substituted derivatives, which are part of this compound, have been reported to possess a wide range of therapeutic properties . They are known to interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that thiophene derivatives can inhibit certain enzymes and interact with various receptors, leading to their therapeutic effects .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways due to their wide range of therapeutic properties .
Result of Action
Thiophene derivatives are known to have various therapeutic effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene derivatives. One common approach is the Friedel-Crafts acylation of thiophene with thiophene-2-carbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting product is then subjected to further reactions to introduce the chloro and methyl groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: The chloro group can be reduced to form a corresponding amine.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Using nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Sulfonyl chlorides or sulfonic acids from oxidation.
Amines from reduction.
Substituted derivatives from nucleophilic substitution.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting inflammatory and microbial diseases.
Material Science: Its unique structure makes it suitable for the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
2-Chloro-3-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide
3-Chloro-2-methyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide
3-Chloro-2-methyl-N-((5-(thiophene-2-carbonyl)thiophen-3-yl)methyl)benzenesulfonamide
Uniqueness: The uniqueness of 3-Chloro-2-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide lies in its specific arrangement of functional groups, which can lead to distinct chemical and biological properties compared to its analogs.
This compound's diverse applications and unique chemical structure make it a valuable subject of study in various scientific fields
Properties
IUPAC Name |
3-chloro-2-methyl-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3S3/c1-11-13(18)4-2-6-16(11)25(21,22)19-10-12-7-8-15(24-12)17(20)14-5-3-9-23-14/h2-9,19H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGIIFIISFKDPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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